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Compound of Interest

Compound Name: Phenylmaleic anhydride

Cat. No.: B1345504

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the molecular structure and
bonding characteristics of phenylmaleic anhydride. The information presented herein is
intended to support research and development efforts in fields ranging from medicinal
chemistry to materials science.

Molecular Structure

Phenylmaleic anhydride (C10HeOs3) is an organic compound characterized by a planar five-
membered maleic anhydride ring substituted with a phenyl group.[1][2] This structural
arrangement gives rise to a molecule with distinct electronic and geometric properties that
influence its reactivity and potential applications.

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms in phenylmaleic anhydride has been
determined by X-ray diffraction studies. The crystallographic data, deposited in the Cambridge
Structural Database (CSD) under the identifier CCDC 126255, reveals key details about its
solid-state conformation.[3]

The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the
maleic anhydride ring.[1] This planarity is a result of the competing effects of steric hindrance
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between the ortho hydrogens of the phenyl ring and the atoms of the anhydride ring, and the
electronic conjugation between the two ring systems.

Table 1: Selected Bond Lengths for Phenylmaleic Anhydride

Bond Length (A)
Cil-C2 1.485
C2-C3 1.341
C3-C4 1.482
C4-01 1.381
Ol-C1 1.383
Ci1=02 1.192
C4=03 1.193
C3-C5 1.467
C5-C6 1.391
Cc6-C7 1.384
C7-C8 1.378
C8-C9 1.381
C9-C10 1.390
C10-C5 1.388

Data extracted from the publication associated with CCDC 126255.

Table 2: Selected Bond Angles for Phenylmaleic Anhydride
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Angle Angle (°)
0Ol1-Ci1-C2 109.5
Cl-C2-C3 109.8
C2-C3-C4 109.9
C3-C4-01 1094
C4-01-C1 111.4
02=C1-01 121.5
02=C1-C2 129.0
03=C4-01 121.6
03=C4-C3 129.0
C2-C3-C5 129.8
C4-C3-Ch 120.3
C3-C5-C6 121.0
C3-C5-C10 119.3

Data extracted from the publication associated with CCDC 126255.

Chemical Bonding

The bonding in phenylmaleic anhydride is a combination of covalent sigma (o) and pi (1)
bonds. The maleic anhydride ring features a conjugated system of 1t-orbitals involving the two
carbonyl groups and the carbon-carbon double bond. This delocalization of electrons
contributes to the planarity and stability of the ring.

The phenyl group is attached to the maleic anhydride ring via a C-C single bond. The m-system
of the phenyl ring can interact with the 1t-system of the anhydride ring, leading to extended
conjugation. This interaction influences the electronic properties of the entire molecule,
affecting its reactivity and spectroscopic characteristics.
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Experimental Protocols
Synthesis of Phenylmaleic Anhydride

A common and effective method for the synthesis of phenylmaleic anhydride involves the
dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide (NBS).

Materials:

e Phenylsuccinic anhydride

e N-bromosuccinimide (NBS)

e Benzoyl peroxide (initiator)

e Carbon tetrachloride (solvent)
Procedure:

o A solution of phenylsuccinic anhydride in dry carbon tetrachloride is prepared in a round-
bottom flask equipped with a reflux condenser and a magnetic stirrer.

» N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

e The reaction mixture is heated to reflux with stirring. The progress of the reaction can be
monitored by the disappearance of the solid NBS and the formation of succinimide as a
byproduct.

 After the reaction is complete (typically after several hours), the mixture is cooled to room
temperature.

o The precipitated succinimide is removed by filtration.

e The solvent is removed from the filtrate under reduced pressure to yield the crude
phenylmaleic anhydride.

e The crude product can be purified by recrystallization from a suitable solvent, such as a
mixture of chloroform and petroleum ether, to afford pale yellow crystals of phenylmaleic
anhydride.
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Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in
phenylmaleic anhydride.

Methodology:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a
thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Expected Absorptions:

o Anhydride C=0 stretching: Two characteristic strong absorption bands are expected in the
region of 1850-1800 cm~* and 1780-1740 cm™1, corresponding to the symmetric and
asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring.

e C=C stretching: A medium to weak absorption band around 1640-1600 cm™~! is expected due
to the carbon-carbon double bond in the maleic anhydride ring.

o Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm~1 region
are characteristic of the phenyl ring.

e C-O-C stretching: A strong absorption band in the 1300-1200 cm~1 region is due to the
stretching of the C-O-C linkage in the anhydride ring.

o Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring
typically appear in the 900-690 cm~1 region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the molecule.

Methodology:
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A sample of phenylmaleic anhydride is dissolved in a deuterated solvent (e.g., CDCIs) and
the spectra are recorded on an NMR spectrometer.

Expected *H NMR Chemical Shifts:

e Aromatic protons: The protons on the phenyl ring are expected to appear as a complex
multiplet in the region of & 7.2-7.8 ppm.

» Olefinic proton: The single proton on the maleic anhydride ring is expected to appear as a
singlet in the region of & 7.0-7.5 ppm.

Expected 3C NMR Chemical Shifts:

o Carbonyl carbons: The two carbonyl carbons in the anhydride ring are expected to resonate
at the downfield region of the spectrum, typically around & 160-170 ppm.

o Aromatic carbons: The carbons of the phenyl ring will show signals in the aromatic region,
approximately between & 125-140 ppm.

 Olefinic carbons: The two carbons of the C=C double bond in the anhydride ring will have
distinct chemical shifts, expected in the region of d 130-145 ppm.

Reactivity and Logical Relationships

Phenylmaleic anhydride is a versatile reagent in organic synthesis, primarily due to the
reactivity of its carbon-carbon double bond and the anhydride functional group.

Diels-Alder Reaction

The electron-deficient C=C double bond in phenylmaleic anhydride makes it an excellent
dienophile in Diels-Alder reactions. It readily reacts with conjugated dienes to form substituted
cyclohexene derivatives, which are valuable intermediates in the synthesis of complex
molecules.
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Caption: Diels-Alder reaction of phenylmaleic anhydride.

Nucleophilic Acyl Substitution

The anhydride functional group is susceptible to nucleophilic attack at the electrophilic carbonyl
carbons. This leads to ring-opening reactions with various nucleophiles, such as water,
alcohols, and amines, to form the corresponding dicarboxylic acid or its derivatives (esters and
amides). This reactivity is fundamental to its use as a monomer in polymerization reactions.
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Caption: Nucleophilic acyl substitution of phenylmaleic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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